molecular formula C19H20N2O4S B563086 Hydroxy Pioglitazone-D5 (Major) (M-IV) CAS No. 1189445-29-1

Hydroxy Pioglitazone-D5 (Major) (M-IV)

Cat. No.: B563086
CAS No.: 1189445-29-1
M. Wt: 377.47
InChI Key: OXVFDZYQLGRLCD-ARVCVUNTSA-N
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Description

Hydroxy Pioglitazone-D5 (Major) (M-IV): is a complex organic compound that incorporates multiple deuterium atoms. . The presence of deuterium in this compound can significantly alter its chemical properties and behavior, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves multiple steps, each requiring specific conditions to ensure the incorporation of deuterium atoms. The general approach includes:

    Deuteration of Precursors: The starting materials are subjected to deuteration, a process where hydrogen atoms are replaced with deuterium. This can be achieved using deuterium gas (D2) or deuterated solvents under specific conditions.

    Formation of Pyridine Derivative: The deuterated precursors are then reacted to form the pyridine derivative. This step may involve the use of catalysts and controlled temperatures to ensure the correct positioning of deuterium atoms.

    Thiazolidine Ring Formation: The final step involves the formation of the thiazolidine ring, which is achieved through a cyclization reaction. This step may require specific reagents and conditions to ensure the stability of the deuterium atoms.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise conditions required for each step, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the deuterium atoms may be replaced with oxygen or other electronegative elements.

    Reduction: Reduction reactions can lead to the addition of hydrogen or deuterium atoms, altering the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions, where one or more deuterium atoms are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones or aldehydes, while reduction may produce deuterated alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model to study the effects of deuterium incorporation on chemical reactions and mechanisms. It helps in understanding isotope effects and the role of hydrogen bonding in various reactions.

Biology

In biological research, deuterated compounds are used to study metabolic pathways and enzyme mechanisms. The incorporation of deuterium can help in tracing the movement and transformation of molecules within biological systems.

Medicine

In medicine, deuterated compounds are explored for their potential therapeutic benefits. The presence of deuterium can enhance the stability and efficacy of drugs, leading to improved pharmacokinetics and reduced side effects.

Industry

In the industrial sector, deuterated compounds are used in the production of specialty chemicals and materials. They are also employed in nuclear magnetic resonance (NMR) spectroscopy as solvents and reference standards.

Mechanism of Action

The mechanism of action of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves its interaction with specific molecular targets. The presence of deuterium can alter the compound’s binding affinity and reactivity, leading to unique effects on biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Hydroxy Pioglitazone-D5 (Major) (M-IV) lies in its complex structure and the specific positioning of deuterium atoms. This makes it a valuable tool for studying isotope effects and developing deuterium-enriched compounds for various applications.

Biological Activity

Hydroxy Pioglitazone-D5 (M-IV) is a metabolite of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This article delves into the biological activity of Hydroxy Pioglitazone-D5, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Hydroxy Pioglitazone-D5

Hydroxy Pioglitazone-D5 is a stable isotopic variant of Hydroxy Pioglitazone, where deuterium atoms replace hydrogen in the molecular structure. This modification aids in tracking metabolic pathways and pharmacokinetic studies due to the distinct mass properties of deuterium.

Hydroxy Pioglitazone-D5 exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and adipocyte differentiation. The activation of PPAR-γ enhances insulin sensitivity and promotes lipid metabolism, thereby contributing to reduced blood glucose levels.

Biological Activity

  • Insulin Sensitization : Hydroxy Pioglitazone-D5 has been shown to increase insulin-stimulated lipogenesis in adipocytes. In vitro studies using 3T3-L1 cell lines demonstrated that this metabolite augments insulin signaling pathways, leading to enhanced glucose uptake and lipid storage .
  • Anti-inflammatory Effects : Studies indicate that Hydroxy Pioglitazone-D5 may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers such as TNF-α and IL-6, which are often elevated in insulin-resistant states .
  • Lipid Metabolism : The compound has been associated with favorable changes in lipid profiles, including reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol levels. This effect is particularly important for patients with metabolic syndrome .

Pharmacokinetics

The pharmacokinetic profile of Hydroxy Pioglitazone-D5 has been characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key findings include:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations occurring within 1-3 hours.
  • Half-life : The elimination half-life ranges from 4 to 8 hours, allowing for once-daily dosing in clinical settings.
  • Metabolism : Hydroxy Pioglitazone-D5 is primarily metabolized in the liver, with significant contributions from cytochrome P450 enzymes .

Case Studies

Several clinical studies have highlighted the efficacy of pioglitazone and its metabolites, including Hydroxy Pioglitazone-D5:

  • Study on NAFLD/NASH : A randomized controlled trial demonstrated that pioglitazone treatment significantly improved liver histology in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The study attributed these improvements to enhanced insulin sensitivity and reduced hepatic inflammation mediated by metabolites like Hydroxy Pioglitazone-D5 .
  • Diabetes Management : In a cohort study involving type 2 diabetes patients, those treated with pioglitazone showed significant reductions in HbA1c levels after 24 weeks. The study suggested that the beneficial effects were partly due to the actions of Hydroxy Pioglitazone-D5 on glucose metabolism .

Table 1: Comparison of Biological Activities

ActivityHydroxy Pioglitazone-D5Pioglitazone
Insulin SensitizationHighHigh
Anti-inflammatory ActionModerateModerate
Lipid Profile ImprovementSignificantSignificant

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration1-3 hours
Half-life4-8 hours
Bioavailability~70%

Properties

IUPAC Name

5-deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i1D3,12D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-ARVCVUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)S1)CC2=CC=C(C=C2)OCCC3=NC=C(C=C3)C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675955
Record name 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189445-29-1
Record name 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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